molecular formula C11H10O5 B14813539 4-Cyclopropoxyphthalic acid

4-Cyclopropoxyphthalic acid

Cat. No.: B14813539
M. Wt: 222.19 g/mol
InChI Key: XOPJGDSIPLRYJR-UHFFFAOYSA-N
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Description

4-Cyclopropoxyphthalic acid is a substituted phthalic acid derivative characterized by a benzene ring with two carboxylic acid groups at the 1,2-positions and a cyclopropoxy (-O-cyclopropane) substituent at the 4-position. This structural motif combines the acidity and reactivity of phthalic acid with the unique steric and electronic effects of the cyclopropane ring, a highly strained three-membered hydrocarbon.

Properties

Molecular Formula

C11H10O5

Molecular Weight

222.19 g/mol

IUPAC Name

4-cyclopropyloxyphthalic acid

InChI

InChI=1S/C11H10O5/c12-10(13)8-4-3-7(16-6-1-2-6)5-9(8)11(14)15/h3-6H,1-2H2,(H,12,13)(H,14,15)

InChI Key

XOPJGDSIPLRYJR-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxyphthalic acid typically involves the reaction of phthalic anhydride with cyclopropanol under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired acid. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid and elevated temperatures to facilitate the esterification and hydrolysis steps.

Industrial Production Methods: On an industrial scale, the production of 4-Cyclopropoxyphthalic acid may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropoxyphthalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce cyclopropoxy alcohols.

Scientific Research Applications

4-Cyclopropoxyphthalic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which 4-Cyclopropoxyphthalic acid exerts its effects involves interactions with specific molecular targets. The cyclopropoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include the modulation of enzyme activity or the alteration of metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-cyclopropoxyphthalic acid with two structurally related compounds: 2-chloro-6-methylpyrimidine-4-carboxylic acid () and 3-hydroxy-4-methoxycinnamic acid (). Key comparison parameters include molecular structure, physicochemical properties, and applications.

Parameter 4-Cyclopropoxyphthalic Acid 2-Chloro-6-methylpyrimidine-4-carboxylic Acid 3-Hydroxy-4-methoxycinnamic Acid
Molecular Formula C₁₁H₁₀O₅ C₆H₅ClN₂O₂ C₁₀H₁₀O₄
Molecular Weight 234.19 g/mol 172.57 g/mol 194.18 g/mol
Core Structure Benzene (phthalic acid backbone) Pyrimidine ring Cinnamic acid (propenoic acid backbone)
Functional Groups Two -COOH, cyclopropoxy ether -COOH, chloro, methyl, pyrimidine N-atoms -COOH, hydroxy, methoxy, alkene
Key Applications Hypothesized: Polymer precursors, drug intermediates Fine chemicals, synthetic intermediates Pharmaceuticals, cosmetics, food additives
Source/Natural Origin Synthetic Synthetic Natural (Cinnamomum cassia peel)

Structural and Functional Analysis

Backbone Diversity: 4-Cyclopropoxyphthalic acid’s benzene backbone provides rigidity and planar geometry, favoring π-π stacking in polymers or coordination chemistry. In contrast, the pyrimidine ring in 2-chloro-6-methylpyrimidine-4-carboxylic acid introduces nitrogen heteroatoms, enabling hydrogen bonding and metal coordination, which are critical in medicinal chemistry . 3-Hydroxy-4-methoxycinnamic acid features a conjugated propenoic acid chain, contributing to UV absorption and antioxidant properties, making it suitable for cosmetics and nutraceuticals .

For instance, cyclopropane’s strain energy (~27 kcal/mol) may increase susceptibility to ring-opening reactions under acidic or thermal conditions. The chloro and methyl groups in the pyrimidine derivative () enhance electrophilicity, facilitating nucleophilic substitution reactions—a trait exploited in synthesizing heterocyclic drugs.

Physicochemical Properties: Solubility: 4-Cyclopropoxyphthalic acid’s two carboxylic acid groups suggest moderate water solubility, but the hydrophobic cyclopropoxy group may reduce it compared to unsubstituted phthalic acid. Acidity: The electron-withdrawing cyclopropoxy group may lower the pKa of the adjacent carboxylic acid groups compared to phthalic acid (pKa₁ ~2.9, pKa₂ ~5.4). This contrasts with 3-hydroxy-4-methoxycinnamic acid, where the methoxy group’s electron-donating effect raises the phenolic -OH pKa (~8–10).

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